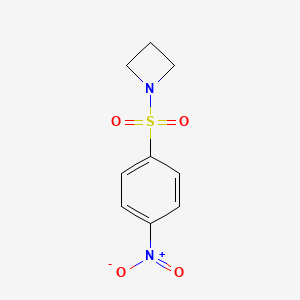

1-(4-Nitro-benzenesulfonyl)-azetidine

Description

1-(4-Nitro-benzenesulfonyl)-azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-nitrobenzenesulfonyl group. This compound is of significant interest in photochemistry and medicinal chemistry due to its structural similarity to intermediates in DNA repair mechanisms. Quantum-chemical studies reveal that azetidine derivatives, including those with sulfonamide substituents, undergo redox-dependent ring-opening processes, making them models for understanding DNA lesion repair via electron transfer pathways . The 4-nitrobenzenesulfonyl group enhances electron-withdrawing properties, influencing reactivity in photoredox reactions and pharmacological applications .

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-11(13)8-2-4-9(5-3-8)16(14,15)10-6-1-7-10/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCPXJGHOABUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine typically involves the reaction of azetidine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an organic solvent like dichloromethane or tetrahydrofuran to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-benzenesulfonyl)-azetidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The azetidine ring can be oxidized under strong oxidizing conditions, although this is less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used in the presence of a base.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

Reduction: The major product is 1-(4-Amino-benzenesulfonyl)-azetidine.

Oxidation: Products vary based on the specific oxidizing conditions and reagents used.

Scientific Research Applications

1-(4-Nitro-benzenesulfonyl)-azetidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Nitro-benzenesulfonyl)-azetidine involves its interaction with biological molecules through its reactive sulfonyl and nitro groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets .

Comparison with Similar Compounds

Structural Characteristics

- Electron-Withdrawing Effects : The 4-nitrobenzenesulfonyl group lowers electron density at the azetidine ring, increasing susceptibility to redox-driven ring-opening compared to alkyl or aryl substituents .

- Spectral Data: Key spectral features include: IR: Strong S=O stretching (~1350 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹). NMR: Distinct sulfonyl proton environments (δ 7.5–8.5 ppm for aromatic protons) .

Comparison with Similar Azetidine Derivatives

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitrobenzenesulfonyl lowers ring-opening energy barriers compared to methylsulfonyl, enhancing redox-driven reactivity .

- Aryl Substituents : Ethoxy and chloro groups increase steric bulk and alter electronic properties, affecting melting points and catalytic/pharmacological activity .

Redox Properties and Photochemical Behavior

- Oxidation: The nitrobenzenesulfonyl group stabilizes oxidized states, reducing the energy barrier for ring-opening by ~25% compared to non-EWG analogs .

- Reduction : One-electron reduction facilitates heterocycle cleavage, a critical step in DNA lesion repair models. N,N-Dimethylaniline is proposed as an efficient photosensitizer for such processes .

Pharmacological Activity

- Antimicrobial Activity: Compounds with hydrazinoacetyl-sulfonamide moieties show moderate activity against E. coli and S. aureus (MIC: 25–50 µg/mL) .

- Antitubercular Potential: Nitro groups enhance bioactivity; derivatives with nitroaryl substituents exhibit IC₅₀ values <10 µg/mL against M. tuberculosis .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-(4-nitro-benzenesulfonyl)-azetidine, and which reaction parameters are critical for yield optimization?

- Methodological Answer : The synthesis typically involves sulfonylation of the azetidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Azetidine activation : Pre-activation of azetidine via deprotonation to enhance nucleophilicity .

- Sulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride at 0–25°C in aprotic solvents (e.g., dichloromethane) to form the sulfonamide bond .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization depends on stoichiometric ratios, solvent polarity, and temperature control .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for ring protons) and sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) validate the sulfonyl group .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (~284 g/mol) and fragmentation patterns confirm the nitrobenzenesulfonyl moiety .

Q. What biological activities are associated with sulfonamide-containing azetidine derivatives like this compound?

- Methodological Answer : These compounds often exhibit sodium channel inhibition (e.g., Nav 1.7) and antimicrobial activity. Assays include:

- Electrophysiology : Patch-clamp studies to measure ion channel blockade .

- MIC Testing : Broth dilution assays against bacterial/fungal strains .

- Enzyme Inhibition : Fluorogenic substrates to assess interactions with target enzymes (e.g., proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.